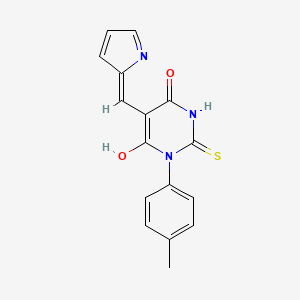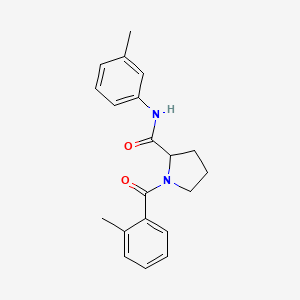
1-(3-chlorophenyl)-2-(3-pyridinylcarbonyl)-2,3,4,9-tetrahydro-1H-beta-carboline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-chlorophenyl)-2-(3-pyridinylcarbonyl)-2,3,4,9-tetrahydro-1H-beta-carboline is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. This compound belongs to the class of beta-carbolines, which are known to have diverse biological activities.
作用機序
The mechanism of action of 1-(3-chlorophenyl)-2-(3-pyridinylcarbonyl)-2,3,4,9-tetrahydro-1H-beta-carboline is not well understood. However, it is believed to act by modulating various signaling pathways involved in inflammation, cell proliferation, and apoptosis. The compound has also been shown to interact with certain receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that 1-(3-chlorophenyl)-2-(3-pyridinylcarbonyl)-2,3,4,9-tetrahydro-1H-beta-carboline can inhibit the production of inflammatory cytokines and reduce the activity of certain enzymes involved in inflammation. The compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, it has been demonstrated to protect neurons from oxidative stress and reduce the formation of beta-amyloid plaques in the brain.
実験室実験の利点と制限
The advantages of using 1-(3-chlorophenyl)-2-(3-pyridinylcarbonyl)-2,3,4,9-tetrahydro-1H-beta-carboline in lab experiments include its potential pharmacological properties, moderate yield of synthesis, and diverse biological activities. However, the limitations include the lack of understanding of its mechanism of action and the moderate yield of the synthesis.
将来の方向性
There are several potential future directions for research on 1-(3-chlorophenyl)-2-(3-pyridinylcarbonyl)-2,3,4,9-tetrahydro-1H-beta-carboline. Some of these include:
1. Investigating its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
2. Studying its mechanism of action to gain a better understanding of its pharmacological properties.
3. Developing more efficient and cost-effective methods for the synthesis of the compound.
4. Investigating its potential use in combination with other drugs for the treatment of cancer.
5. Studying its potential use as a neuroprotective agent in traumatic brain injury.
Conclusion:
In conclusion, 1-(3-chlorophenyl)-2-(3-pyridinylcarbonyl)-2,3,4,9-tetrahydro-1H-beta-carboline is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. The compound has been shown to exhibit anti-inflammatory, anticancer, and neuroprotective activities. However, more research is needed to fully understand its mechanism of action and its potential use in the treatment of various diseases.
合成法
The synthesis of 1-(3-chlorophenyl)-2-(3-pyridinylcarbonyl)-2,3,4,9-tetrahydro-1H-beta-carboline involves the condensation of 3-chloroaniline with 3-pyridinecarboxaldehyde followed by cyclization with tryptamine. The reaction is carried out in the presence of a suitable catalyst and solvent. The yield of the product obtained is moderate, and the purification is done by column chromatography.
科学的研究の応用
1-(3-chlorophenyl)-2-(3-pyridinylcarbonyl)-2,3,4,9-tetrahydro-1H-beta-carboline has been studied extensively for its potential pharmacological properties. It has been shown to exhibit anti-inflammatory, anticancer, and neuroprotective activities. The compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
[1-(3-chlorophenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O/c24-17-7-3-5-15(13-17)22-21-19(18-8-1-2-9-20(18)26-21)10-12-27(22)23(28)16-6-4-11-25-14-16/h1-9,11,13-14,22,26H,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJEYGRYMNXUKPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=C1C3=CC=CC=C3N2)C4=CC(=CC=C4)Cl)C(=O)C5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-2-(3-pyridinylcarbonyl)-2,3,4,9-tetrahydro-1H-beta-carboline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-ethyl-N-(tetrahydro-2-furanylmethyl)-6-[4-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5970661.png)

![2-(3-isobutylisoxazol-5-yl)-7,7-dimethyl-5,6,7,8-tetrahydroimidazo[4,5-c]azepin-4(1H)-one](/img/structure/B5970677.png)
![{5-[4-(benzoyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B5970678.png)
![N-(3-chloro-2-methylphenyl)-2-[(4-hydroxy-6-oxo-1-phenyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5970679.png)
amino]-4-oxobutanoate](/img/structure/B5970685.png)
![8-[5-(4-carboxybutyl)-2-thienyl]octanoic acid](/img/structure/B5970701.png)

![N-({1-[3-(2-pyridinyl)propanoyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide](/img/structure/B5970711.png)
![N-(2-methoxy-5-methylphenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro-2-quinazolinyl)thio]acetamide](/img/structure/B5970713.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-1-(3-methyl-2-buten-1-yl)-4-piperidinecarboxamide](/img/structure/B5970714.png)


![1-(4,6-dimethyl-2-pyrimidinyl)-4-(4-fluorophenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5970735.png)